molecular formula C13H26N2S B14498907 Thiocyanic acid, (12-aminododecyl) ester CAS No. 64047-97-8

Thiocyanic acid, (12-aminododecyl) ester

Cat. No.: B14498907
CAS No.: 64047-97-8
M. Wt: 242.43 g/mol
InChI Key: NAJZMMXVEXOFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This structure confers amphiphilic properties, combining hydrophobic (long alkyl chain) and hydrophilic (amine and thiocyanate) moieties.

Properties

CAS No.

64047-97-8

Molecular Formula

C13H26N2S

Molecular Weight

242.43 g/mol

IUPAC Name

12-aminododecyl thiocyanate

InChI

InChI=1S/C13H26N2S/c14-11-9-7-5-3-1-2-4-6-8-10-12-16-13-15/h1-12,14H2

InChI Key

NAJZMMXVEXOFBK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCSC#N)CCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, (12-aminododecyl) ester typically involves the esterification of thiocyanic acid with 12-aminododecanol. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid or a Lewis acid like magnesium chloride. The reaction conditions often include heating the reactants to facilitate the esterification process .

Industrial Production Methods

Industrial production of thiocyanic acid esters often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, the recovery and reuse of catalysts can make the process more environmentally friendly and cost-effective .

Mechanism of Action

The mechanism of action of thiocyanic acid, (12-aminododecyl) ester involves its interaction with molecular targets through its thiocyanate group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural Comparison

Thiocyanic acid esters vary in alkyl/aryl substituents and functional groups. Key structural distinctions include:

Compound Name Molecular Formula Substituent Features Key Structural Differences Reference
Thiocyanic acid, (12-aminododecyl) ester C₁₃H₂₆N₂S 12-carbon chain, terminal -NH₂ Long alkyl chain with amine -
n-Dodecyl thiocyanate C₁₂H₂₅NS 12-carbon chain, no amine Lack of amino group
Thiocyanic acid, 2-aminoethyl ester C₃H₆N₂S 2-carbon chain, terminal -NH₂ Shorter chain, higher amine density
Thiocyanic acid, p-aminophenyl ester C₇H₆N₂S Aromatic ring with -NH₂ at para position Aromatic vs. aliphatic backbone
Isopropyl thiocyanate C₄H₇NS Branched alkyl group Steric hindrance from branching

Key Insights :

  • Aromatic analogs (e.g., p-aminophenyl ester, ) exhibit electronic effects (e.g., resonance stabilization) absent in aliphatic derivatives.
Physical and Thermodynamic Properties
Property 12-Aminododecyl Ester (Est.) n-Dodecyl Thiocyanate Ethyl Thiocyanate p-Aminophenyl Ester
Molecular Weight (g/mol) ~228.4 (C₁₃H₂₆N₂S) 227.38 87.14 150.20
Boiling Point (°C) High (due to long chain) Not reported 142–144 Not reported
Solubility Amphiphilic (polar/non-polar) Lipophilic Miscible in organic solvents Moderate in polar solvents

Key Insights :

  • The 12-aminododecyl ester likely has lower volatility than methyl or ethyl thiocyanates () due to its higher molecular weight.
  • Its amine group may improve aqueous solubility compared to non-amino analogs like n-dodecyl thiocyanate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.